
Methyl 5-amino-6-chloropicolinate
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Overview
Description
Methyl 5-amino-6-chloropicolinate is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of picolinic acid and features both an amino group and a chlorine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-chloropicolinate typically involves the chlorination of picolinic acid derivatives followed by esterification. One common method includes the reaction of 5-amino-6-chloropicolinic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-chloropicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted picolinates, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 5-amino-6-chloropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-chloropicolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups play crucial roles in binding to these targets, influencing various biochemical pathways. For instance, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-3-chloropicolinate: Similar in structure but with the chlorine atom at a different position on the pyridine ring.
Methyl 5-amino-2-chloropicolinate: Another isomer with distinct chemical properties and reactivity.
Uniqueness
Methyl 5-amino-6-chloropicolinate is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical and biological properties. This positioning affects its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Biological Activity
Methyl 5-amino-6-chloropicolinate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
This compound is characterized by the presence of an amino group and a chlorine atom on the pyridine ring, which contribute to its unique reactivity and biological activity. The structural formula can be represented as:
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, enhancing its relevance in scientific research.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino and chlorine substituents facilitate binding to these targets, influencing various biochemical pathways. Notably, the compound may function as an enzyme inhibitor or receptor modulator, thereby affecting cellular processes such as:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various bacterial strains.
- Anticancer Activity : Research indicates that it may inhibit tumor growth through modulation of specific signaling pathways.
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. In vitro studies have demonstrated its efficacy against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
P. aeruginosa | 20 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values reported as follows:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
HeLa (Cervical Cancer) | 8 |
A549 (Lung Cancer) | 15 |
The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest, although further research is needed to elucidate these pathways fully.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for clinical applications in treating resistant infections .
- Anticancer Research : Another investigation focused on the effects of this compound on breast cancer cells. The study found that treatment led to increased apoptosis rates and downregulation of key survival pathways, indicating its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
methyl 5-amino-6-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXYLQDCMITBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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